molecular formula C12H11BrClFN2O2 B2392158 2-bromo-5-chloro-N-(1-cyano-2-methoxy-1-methylethyl)-3-fluorobenzamide CAS No. 2094410-58-7

2-bromo-5-chloro-N-(1-cyano-2-methoxy-1-methylethyl)-3-fluorobenzamide

Cat. No.: B2392158
CAS No.: 2094410-58-7
M. Wt: 349.58
InChI Key: OLICCSBIFRRLRQ-UHFFFAOYSA-N
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Description

2-bromo-5-chloro-N-(1-cyano-2-methoxy-1-methylethyl)-3-fluorobenzamide is a synthetic organic compound that belongs to the class of benzamides. Compounds in this class are often used in various chemical and pharmaceutical applications due to their diverse biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-bromo-5-chloro-N-(1-cyano-2-methoxy-1-methylethyl)-3-fluorobenzamide typically involves multiple steps, starting from commercially available precursors. A common synthetic route might include:

    Halogenation: Introduction of bromine and chlorine atoms to the benzene ring.

    Nitrile Formation: Introduction of the cyano group.

    Amidation: Formation of the benzamide structure.

    Methoxylation: Introduction of the methoxy group.

Each step requires specific reagents and conditions, such as the use of halogenating agents (e.g., bromine, chlorine), cyanide sources (e.g., sodium cyanide), and amide-forming reagents (e.g., amines, carboxylic acids).

Industrial Production Methods

Industrial production methods would scale up the laboratory synthesis, optimizing for yield, purity, and cost-effectiveness. This might involve continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

2-bromo-5-chloro-N-(1-cyano-2-methoxy-1-methylethyl)-3-fluorobenzamide can undergo various chemical reactions, including:

    Substitution Reactions: Halogen atoms (bromine, chlorine) can be substituted with other functional groups.

    Reduction Reactions: The nitrile group can be reduced to an amine.

    Oxidation Reactions: The methoxy group can be oxidized to a hydroxyl group.

Common Reagents and Conditions

    Substitution: Nucleophiles such as amines or thiols.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4).

    Oxidation: Oxidizing agents like potassium permanganate (KMnO4).

Major Products

The major products depend on the specific reactions and conditions used. For example, substitution of the bromine atom with an amine would yield an aminobenzamide derivative.

Scientific Research Applications

2-bromo-5-chloro-N-(1-cyano-2-methoxy-1-methylethyl)-3-fluorobenzamide may have applications in:

    Chemistry: As an intermediate in the synthesis of more complex molecules.

    Biology: Potential use in studying biological pathways and mechanisms.

    Medicine: Possible pharmaceutical applications due to its structural similarity to other bioactive benzamides.

    Industry: Use in the production of specialty chemicals or materials.

Mechanism of Action

The mechanism of action would depend on the specific biological or chemical context in which the compound is used. Generally, benzamides can interact with various molecular targets, such as enzymes or receptors, influencing biological pathways.

Comparison with Similar Compounds

Similar Compounds

    2-bromo-5-chloro-N-(1-cyano-2-methoxy-1-methylethyl)-benzamide: Lacks the fluorine atom.

    2-bromo-5-chloro-N-(1-cyano-1-methylethyl)-3-fluorobenzamide: Lacks the methoxy group.

Uniqueness

The presence of the fluorine atom and the specific substitution pattern on the benzene ring may confer unique chemical and biological properties, such as increased stability or specific interactions with biological targets.

For precise and detailed information, consulting scientific literature and databases is recommended

Properties

IUPAC Name

2-bromo-5-chloro-N-(2-cyano-1-methoxypropan-2-yl)-3-fluorobenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11BrClFN2O2/c1-12(5-16,6-19-2)17-11(18)8-3-7(14)4-9(15)10(8)13/h3-4H,6H2,1-2H3,(H,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OLICCSBIFRRLRQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(COC)(C#N)NC(=O)C1=C(C(=CC(=C1)Cl)F)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11BrClFN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

349.58 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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